L-(+)-2-Phenylglycine-d5
Description
Significance of Stable Isotope Labeling in Advanced Chemical and Biochemical Studies
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govmdpi.com This substitution creates a compound that is chemically nearly identical to its unlabeled counterpart but has a different mass. hmdb.ca This mass difference is detectable by analytical instruments like mass spectrometers and can be distinguished in nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The applications of stable isotope labeling are extensive and include:
Quantitative Analysis: Labeled compounds are widely used as internal standards in quantitative mass spectrometry to improve the accuracy and precision of measurements. wuxiapptec.commdpi.com
Metabolic Research: They serve as tracers to track the metabolic fate of molecules in living organisms, providing insights into biochemical pathways. nih.govplos.org
Mechanistic Studies: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can be used to elucidate reaction mechanisms. nih.govhmdb.ca
Structural Biology: Isotope labeling is used in NMR studies to aid in the structural determination of complex biomolecules. nih.gov
Overview of L-Phenylglycine and its Chiral Derivatives in Scientific Inquiry
L-Phenylglycine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. nih.gov Its structure is similar to alanine (B10760859), but with a phenyl group attached to the α-carbon. As a chiral molecule, it exists in two enantiomeric forms: L-phenylglycine and D-phenylglycine. nih.gov
Chiral derivatives of phenylglycine are significant in several areas of chemical research:
Asymmetric Synthesis: They are used as chiral building blocks or catalysts in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. registech.com
Chiral Chromatography: L-Phenylglycine and its derivatives are employed as chiral selectors in stationary phases for the separation of enantiomers by high-performance liquid chromatography (HPLC). researchgate.netcdnsciencepub.com
Pharmaceutical Research: Unnatural amino acids like phenylglycine are incorporated into peptides to create analogs with modified biological activity or stability. nih.govregistech.com
Rationale for Deuteration at the Phenyl Moiety (d5) in L-(+)-2-Phenylglycine
The specific placement of five deuterium atoms on the phenyl ring of L-(+)-2-Phenylglycine is a deliberate choice based on sound chemical principles. The primary reason for this is to create a robust internal standard for use in mass spectrometry-based quantitative analysis.
When a deuterated compound is used as an internal standard, it should ideally co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. researchgate.net However, it must be distinguishable by its mass-to-charge ratio (m/z).
Deuterating the phenyl ring offers a key advantage: the carbon-deuterium (C-D) bonds on an aromatic ring are highly stable and not prone to exchange with protons from the solvent or during sample preparation. mdpi.com If deuterium were placed at more labile positions, such as the amine (-NH2) or carboxylic acid (-COOH) groups, it could easily be lost, compromising the accuracy of the quantitative analysis. The five deuterium atoms provide a significant mass shift (5 Da) from the unlabeled compound, preventing spectral overlap in the mass spectrometer. mdpi.com
Contextualization of L-(+)-2-Phenylglycine-d5 within Specialized Research Fields
This compound is primarily utilized in research fields that require precise quantification of L-phenylglycine or related compounds.
Mass Spectrometry and Chromatography: Its most common application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods. researchgate.net In a typical workflow, a known amount of this compound is added to a biological sample (e.g., plasma, urine) before processing. mdpi.com Because the labeled standard behaves almost identically to the natural analyte during extraction, separation, and ionization, any sample loss or variation in instrument response will affect both compounds equally. mdpi.com By comparing the signal intensity of the analyte to that of the internal standard, a highly accurate and precise concentration can be determined. acs.org A study on the analysis of 48 endogenous amino acids in human plasma, for instance, used the related compound L-phenyl-d5-alanine as an internal standard to quantify 31 of the analytes, highlighting the utility of such deuterated standards. mdpi.comwuxiapptec.com
Metabolic Studies: While less common for this specific molecule, deuterated amino acids can be used to trace metabolic pathways. plos.org For example, if researchers were studying how an organism metabolizes L-phenylglycine, they could introduce this compound and then use mass spectrometry to identify metabolites that contain the d5-phenyl group. This helps to map the biotransformation of the parent compound.
NMR Spectroscopy: In NMR, deuteration can simplify complex spectra by eliminating signals from the deuterated positions. While the primary use of this compound is not in NMR, the principle of using deuterated compounds to probe molecular interactions and structure is a well-established technique in chemical analysis. lgcstandards.comscbt.com The absence of proton signals from the phenyl ring could, in specific research contexts, help in observing other parts of the molecule or its interactions more clearly.
Chemical and Physical Properties
Below are tables detailing key properties of this compound and its unlabeled counterpart.
Table 1: Compound Identification
| Property | This compound | L-(+)-2-Phenylglycine |
|---|---|---|
| IUPAC Name | (2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | (2S)-2-amino-2-phenylacetic acid |
| CAS Number | 1246820-68-7 | 2935-35-5 |
| Molecular Formula | C₈H₄D₅NO₂ | C₈H₉NO₂ nih.gov |
| Molecular Weight | 156.19 g/mol | 151.16 g/mol nih.gov |
Table 2: Physical and Chemical Properties
| Property | This compound | L-(+)-2-Phenylglycine |
|---|---|---|
| Physical Description | Solid | Solid nih.gov |
| Accurate Mass | 156.095 Da | 151.063 Da nih.gov |
| Isotope Label | Deuterium | None |
| Chirality | (S)-enantiomer | (S)-enantiomer |
Properties
CAS No. |
1246820-68-7 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
156.196 |
IUPAC Name |
(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D |
InChI Key |
ZGUNAGUHMKGQNY-FOXQAWPQSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
Synonyms |
(αS)-α-Amino-benzeneacetic-d5 Acid; L-2-Phenyl-glycine-d5; (+)-(S)-Phenylglycine-d5; (+)-Phenylglycine-d5; (2S)-Amino-2-phenylethanoic-d5 Acid; |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Pathways for L + 2 Phenylglycine D5
Chemoenzymatic and Biocatalytic Approaches in Deuterated Phenylglycine Synthesis
Biocatalytic methods offer significant advantages for synthesizing deuterated α-amino acids, including high stereoselectivity, mild reaction conditions, and the avoidance of protecting groups. nih.gov Enzymes, particularly those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), are effective tools for introducing deuterium (B1214612) at specific positions. nih.gov
Enzymatic Asymmetric Synthesis Strategies for Chiral Phenylglycine Backbones
Enzymatic strategies are central to establishing the chiral integrity of the phenylglycine molecule. A key approach is the use of nitrilases, which can convert racemic α-aminonitriles into the corresponding amino acids with high enantioselectivity. For instance, nitrilase variants from Pseudomonas fluorescens have been used in the chemoenzymatic synthesis of phenylglycine. uni-stuttgart.de This process often involves a dynamic kinetic resolution, where the unreacted (S)-enantiomer of the nitrile racemizes under alkaline conditions, allowing for a theoretical yield of up to 100% of the desired (R)- or (L)-amino acid. uni-stuttgart.defrontiersin.org
Another powerful enzymatic method involves phenylalanine ammonia-lyase (PAL), which catalyzes the reversible addition of ammonia (B1221849) to a cinnamic acid derivative. d-nb.infouw.edu.pl By performing this reaction in a medium containing heavy water (D₂O), deuterium can be incorporated into the molecule. d-nb.info
Table 1: Examples of Enzymatic Reactions for Chiral Phenylglycine Synthesis
| Enzyme/System | Substrate | Product | Key Feature |
|---|---|---|---|
| Nitrilase variants | rac-Phenylglycinonitrile | (R)- or (S)-Phenylglycine | Dynamic kinetic resolution under alkaline conditions. uni-stuttgart.defrontiersin.org |
| Phenylalanine Ammonia Lyase (PAL) | trans-Cinnamic acid | L-Phenylalanine | Reversible reaction allows for isotope incorporation. d-nb.infouw.edu.pl |
Exploration of Amino Acid Dehydrogenases and Transaminases in Deuterated Substrate Transformations
Amino acid dehydrogenases (AADHs) and transaminases (also known as aminotransferases) are pivotal in the synthesis of deuterated amino acids. rsc.org AADHs catalyze the reductive amination of an α-keto acid, a process that can introduce a deuterium atom at the α-carbon if a deuterated cofactor, such as [4-²H]-NADH, is used. rsc.orgchemrxiv.org An efficient strategy has been developed to generate this deuterated cofactor in situ using a hydrogenase enzyme, H₂ gas, and D₂O as the deuterium source. rsc.org This two-enzyme system has been successfully coupled with L-phenylalanine dehydrogenase (L-PheDH) to produce L-[α-²H]-phenylalanine. chemrxiv.org
Transaminases, which are typically PLP-dependent enzymes, catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.govresearchgate.net This mechanism involves the reversible deprotonation of the α-carbon of the amino acid, which allows for hydrogen-deuterium exchange with the solvent (D₂O). nih.gov For example, a D-phenylglycine aminotransferase (D-PhgAT) from Pseudomonas stutzeri catalyzes a reversible stereo-inverting transamination, making it a candidate for producing D-phenylglycine from L-glutamate. researchgate.net Similarly, a dual-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze hydrogen-deuterium exchange at both the Cα and Cβ positions of various amino acids. wisc.edunih.gov
Table 2: Enzyme Systems for Deuterated Amino Acid Synthesis
| Enzyme System | Reaction Type | Deuterium Source | Key Finding |
|---|---|---|---|
| Hydrogenase + L-PheDH | Reductive Amination | D₂O (for cofactor) | In situ generation of [4-²H]-NADH enables α-deuteration. rsc.orgchemrxiv.org |
| PLP-dependent Transaminases | H/D Exchange | D₂O (solvent) | Reversible α-carbon deprotonation facilitates deuterium incorporation. nih.gov |
| DsaD/DsaE Dual-Protein System | H/D Exchange | D₂O (solvent) | Catalyzes selective deuteration at both Cα and Cβ positions. wisc.edunih.gov |
Bioprocess Development and Optimization for Enhanced Deuterated L-Phenylglycine Production
Optimizing bioprocesses is critical for achieving high yields and efficiency in the production of specialty chemicals like deuterated L-phenylglycine. Key parameters for optimization include pH, temperature, substrate and enzyme concentrations, and cofactor regeneration. chemicalbook.com In chemoenzymatic systems, reaction conditions must be found that accommodate both the chemical and enzymatic steps. For example, in a one-pot synthesis coupling the Strecker synthesis of phenylglycinonitrile with its enzymatic hydrolysis, the pH was optimized to 9.5 to ensure high yields of the nitrile and facilitate its in situ racemization for the subsequent dynamic kinetic resolution step. uni-stuttgart.defrontiersin.org
For dehydrogenase-based systems, efficient regeneration of the expensive NAD(P)H cofactor is paramount. The hydrogenase-driven system that uses H₂ gas is highly atom-efficient and simplifies product purification. rsc.org Another strategy involves using a co-substrate like 2-propanol, where an alcohol dehydrogenase is engineered to tolerate high solvent concentrations and the equilibrium is shifted by removing the acetone (B3395972) co-product. acs.org The development of robust, engineered enzymes and whole-cell biocatalysts that can withstand industrial process conditions is a continuous goal in enhancing production. acs.orgcolab.ws
Chemical Synthesis Routes for L-(+)-2-Phenylglycine-d5 and Deuterium Incorporation Strategies
Chemical synthesis provides an alternative and often complementary route to this compound, offering flexibility in the choice of precursors and reaction types. These methods focus on establishing the correct stereochemistry and incorporating the deuterium label with high fidelity.
Stereoselective Chemical Transformations and Chiral Resolution Techniques
Achieving the desired L-configuration is a primary challenge in the chemical synthesis of phenylglycine. One common approach is classical chiral resolution, where a racemic mixture of a phenylglycine derivative is reacted with a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. google.com For instance, DL-phenylglycine esters can be resolved using (+)-tartaric acid, which selectively crystallizes with the D-enantiomer, leaving the L-enantiomer in the mother liquor. google.com Another method involves chiral derivatizing agents, which convert the enantiomers into diastereomers that can be separated using standard chromatography on achiral stationary phases. researchgate.net
Alternatively, stereoselective synthesis aims to create the desired stereocenter directly. This can be achieved through methods like chelate-enolate Claisen rearrangements, which have been used to synthesize other deuterated amino acids with excellent chirality transfer. uzh.ch
Consideration of Deuterated Precursors and Reaction Conditions for Specific Isotopic Labeling
The synthesis of this compound requires the use of a precursor where the phenyl ring is already perdeuterated. A common starting material for this is deuterated benzene (B151609) (C₆D₆) or a derivative like benzaldehyde-d5 (C₆D₅CHO). pnas.org The classic Erlenmeyer-Plöchl reaction, for example, can be adapted using benzaldehyde-d5 and N-acetylglycine to form an azlactone intermediate, which is then reduced and hydrolyzed to yield DL-phenylalanine-d5. pnas.orgnih.gov The L-enantiomer can then be obtained via enzymatic deacylation or other resolution methods. cdnsciencepub.com
The choice of reaction conditions is critical to prevent unwanted hydrogen-deuterium (H/D) exchange, which would compromise the isotopic purity of the final product. musechem.com Late-stage functionalization and direct hydrogen isotope exchange (HIE) are modern strategies that aim to introduce deuterium at a late point in the synthesis, which can be more atom-economical. x-chemrx.com For instance, palladium-on-carbon (Pd/C) catalysts in the presence of D₂O have been used for direct HIE on aromatic rings. x-chemrx.com Careful selection of catalysts and reaction parameters like temperature and pH is necessary to ensure high levels of deuteration at the desired positions without loss of the label. musechem.com
Table 3: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Deuterium | |
| D₂O (Heavy Water) | |
| Pyridoxal phosphate (PLP) | |
| rac-Phenylglycinonitrile | |
| trans-Cinnamic acid | |
| L-Phenylalanine | |
| [4-²H]-NADH | |
| α-keto acid | |
| L-Glutamate | |
| D-Phenylglycine | |
| Benzaldehyde-d5 | |
| Benzene-d6 | |
| (+)-Tartaric acid |
Derivatization Strategies for this compound in Advanced Synthetic Applications
The strategic modification, or derivatization, of this compound unlocks its potential as a versatile building block in a variety of advanced synthetic applications. By transforming its inherent carboxyl and amino functionalities, or by functionalizing its deuterated phenyl ring, chemists can generate a wide array of complex, isotopically labeled molecules. These derivatives are particularly valuable in mechanistic studies, as chiral auxiliaries, and in the synthesis of pharmaceutical intermediates where the deuterium labels serve as tracers or confer unique metabolic properties.
Derivatization at the Amino and Carboxyl Groups
The most common derivatization strategies involve the protection or activation of the amino and carboxyl groups. These modifications are fundamental for applications such as peptide synthesis, use as chiral resolving agents, and as precursors for more complex transformations.
N-Acyl and N-Carbamate Protection: The amino group of this compound is readily protected with standard reagents to form carbamates, such as N-Boc (tert-butoxycarbonyl) and N-Fmoc (9-fluorenylmethoxycarbonyl) derivatives, or amides like the N-acetyl derivative. nih.govacs.org These protected forms are crucial intermediates. For instance, N-Boc and N-Fmoc protected versions are essential building blocks for solid-phase peptide synthesis (SPPS), allowing the incorporation of the deuterated phenylglycine moiety into peptide chains. americanchemicalsuppliers.com Furthermore, these protecting groups can act as directing groups in reactions such as palladium-catalyzed C-H functionalization. acs.org Enantioselective N-acetylation has also been explored as a method for resolving racemic D,L-2-phenylglycine, a process catalyzed by specific N-acetyltransferases. nih.gov
Esterification: The carboxyl group can be converted into various esters, with the methyl ester (PGME) being a prominent example. hebmu.edu.cn Phenylglycine methyl ester can be used as a chiral derivatizing agent itself, reacting with other chiral carboxylic acids to form diastereomers that can be distinguished by NMR spectroscopy, thereby allowing the determination of enantiomeric purity and absolute configuration. hebmu.edu.cnsnu.ac.kr
| Derivative Name | Functional Group Modified | Key Application | Reference |
|---|---|---|---|
| N-Boc-L-2-Phenylglycine-d5 | Amino Group | Peptide synthesis; Directing group for C-H activation | acs.org |
| N-Fmoc-L-2-Phenylglycine-d5 | Amino Group | Peptide synthesis; C-H activation substrate | acs.org |
| N-Acetyl-L-2-Phenylglycine-d5 | Amino Group | Enzymatic resolution; Synthetic intermediate | nih.gov |
| L-2-Phenylglycine-d5 Methyl Ester (PGME) | Carboxyl Group | Chiral derivatizing agent for NMR analysis of other molecules | hebmu.edu.cn |
Application as a Chiral Auxiliary
The inherent chirality of this compound makes it an effective chiral auxiliary, capable of guiding the stereochemical outcome of a reaction. A notable application is in the asymmetric synthesis of β-lactams (2-azetidinones), which are core structures in many antibiotics. scispace.com In this context, the phenylglycine derivative is first condensed with an aldehyde to form a chiral imine. The subsequent reaction of this imine with an ester enolate proceeds with high diastereoselectivity, controlled by the stereocenter of the phenylglycine auxiliary. scispace.com After the key bond-forming step, the auxiliary can be cleaved from the product, having fulfilled its role of inducing chirality. The deuterium labeling provides a powerful tool for studying the reaction mechanism and kinetics of both the formation and cleavage steps.
| Reaction Step | Description | Stereochemical Outcome | Reference |
|---|---|---|---|
| Imine Formation | Condensation of L-2-Phenylglycine-d5 methyl ester with an aldehyde (e.g., benzaldehyde). | Formation of a chiral imine-ester. | scispace.com |
| [2+2] Cycloaddition | Reaction of the chiral imine with a zinc enolate. | Diastereoselective formation of the β-lactam ring. The (R)-configuration of the phenylglycine auxiliary directs the formation of the (3S, 4S) stereocenters in the product. | scispace.com |
| Auxiliary Cleavage | Removal of the (methoxycarbonyl)(phenyl-d5)methyl group from the β-lactam nitrogen. | Yields the enantiomerically enriched N-unsubstituted β-lactam. | scispace.com |
Derivatization via C–H Functionalization
Recent advancements have enabled the direct functionalization of the deuterated phenyl ring through palladium-catalyzed C–H activation. acs.org Using the native carboxyl group of an N-protected phenylglycine derivative as a directing group, it is possible to selectively introduce new substituents at the ortho position of the phenyl ring. This methodology allows for the synthesis of highly complex, deuterated amino acid derivatives that would be difficult to access through traditional means.
Protocols have been developed for arylation, olefination, and acetoxylation of the phenyl ring. acs.org For these reactions, the amino group is typically protected (e.g., with Boc, Fmoc, or Ac), and the reaction is guided by a palladium catalyst in the presence of an appropriate coupling partner (e.g., aryl iodides for arylation, alkenes for olefination). acs.org The ability to use synthetically versatile protecting groups like Boc and Fmoc is a significant advantage. acs.org This C-H functionalization strategy opens a pathway to novel deuterated building blocks for medicinal chemistry and materials science.
| Transformation | N-Protecting Group | Catalytic System / Reagents | Product Type | Reference |
|---|---|---|---|---|
| Olefination | Boc | Pd(OAc)₂, Alkene, KHCO₃ | ortho-Olefinated Phenylglycine-d5 derivative | acs.org |
| Olefination | Fmoc | Pd(OAc)₂, Alkene, KHCO₃ | ortho-Olefinated Phenylglycine-d5 derivative | acs.org |
| Arylation | Piv (Pivaloyl) | Pd(OAc)₂, Aryl Iodide, Ag₂CO₃ | ortho-Arylated Phenylglycine-d5 derivative | acs.org |
| Acetoxylation | Piv (Pivaloyl) | Pd(OAc)₂, PhI(OAc)₂ | ortho-Acetoxylated Phenylglycine-d5 derivative | acs.org |
Advanced Spectroscopic and Analytical Characterization of L + 2 Phenylglycine D5
Vibrational Spectroscopy Applications in Elucidating Molecular Interactions and Adsorption Phenomena
Vibrational spectroscopy, encompassing Raman and infrared techniques, offers a powerful non-destructive means to investigate the molecular structure and interactions of L-(+)-2-Phenylglycine-d5. These methods probe the vibrational modes of molecules, which are sensitive to isotopic substitution and the local chemical environment.
Raman and Surface-Enhanced Raman Spectroscopy (SERS) Studies
Raman spectroscopy provides a vibrational fingerprint of a molecule. For this compound, the substitution of hydrogen with deuterium (B1214612) in the phenyl ring leads to characteristic shifts in the Raman bands associated with C-H (now C-D) vibrations. These shifts can be precisely predicted and observed, confirming the isotopic labeling.
Surface-Enhanced Raman Spectroscopy (SERS) dramatically amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. horiba.com This enhancement allows for the detection of analytes at very low concentrations and provides detailed information about the molecule-surface interaction. horiba.com In the context of α-phenylglycine, SERS studies on silver surfaces have revealed that the molecule can bind to the metal through both its carboxylate and amino groups. researchgate.net The orientation of the phenyl ring relative to the surface can also be inferred from the enhancement patterns of the ring's vibrational modes. researchgate.net For this compound, the analysis of SERS spectra would be crucial in understanding how deuteration of the phenyl ring influences its adsorption geometry and interaction with the metal substrate. The enhancement of specific vibrational modes can be attributed to a charge transfer mechanism between the molecule and the metal, a phenomenon that has been observed for α-phenylglycine. researchgate.net
| Technique | Application for this compound | Key Findings from Analogs |
| Raman Spectroscopy | Confirms isotopic labeling through C-D vibrational modes. | Provides a "fingerprint" spectrum for structural identification. chemicalbook.comresearchgate.net |
| SERS | Elucidates molecule-surface interactions and adsorption geometry on metal nanoparticles. researchgate.net | α-phenylglycine binds to silver via carboxylate and amino groups, with the phenyl ring oriented nearly perpendicular to the surface. researchgate.net |
Infrared Absorption Spectroscopy for Structural Analysis
Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that involve a change in the molecule's dipole moment. d-nb.info IR spectra of L-phenylglycine show characteristic absorption bands for the amino and carboxyl functional groups, as well as vibrations of the phenyl ring. nih.govchemicalbook.com In this compound, the substitution of the five phenyl hydrogens with deuterium atoms will cause a noticeable shift to lower frequencies for the C-H stretching and bending vibrations of the phenyl ring, providing clear evidence of deuteration. The positions and shapes of the N-H and O-H stretching bands can also provide information about hydrogen bonding interactions in the solid state or in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Tracing and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Deuterium (²H) NMR, specifically, is a powerful technique for studying isotopically labeled compounds. numberanalytics.com
The incorporation of deuterium into the phenyl ring of this compound results in simplified ¹H NMR spectra, as the signals corresponding to the phenyl protons are absent. The remaining signals, corresponding to the α-hydrogen and the amine protons, can be more clearly observed and assigned. nih.govhmdb.ca
²H NMR spectroscopy directly detects the deuterium nuclei, providing a distinct signal for the labeled positions. The chemical shift of the deuterium signal is very similar to that of the corresponding proton, but the spectra are generally simpler due to a smaller gyromagnetic ratio and different spin-spin coupling behavior. numberanalytics.com This technique is highly effective for confirming the location and extent of deuteration within the molecule. Solid-state ²H NMR has been used to determine the structure and alignment of peptides containing deuterated amino acids within lipid membranes. nih.govnih.gov While not directly studying this compound, these studies highlight the power of deuterium NMR in probing molecular structure and dynamics in complex environments. nih.govnih.gov
Mass Spectrometry Techniques in Deuterated Compound Analysis and Purity Assessment
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, MS is essential for confirming the incorporation of the five deuterium atoms. The molecular weight of this compound is 156.19 g/mol , which is five mass units higher than its non-deuterated counterpart (151.16 g/mol ). scbt.comnist.gov
Various MS techniques are employed in the analysis of deuterated amino acids. Gas chromatography-mass spectrometry (GC-MS) of trimethylsilyl (B98337) derivatives has been used to study deuterated amino acids, revealing that deuterated compounds often have slightly shorter retention times than their protium (B1232500) analogs. oup.comoup.com Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive method for analyzing amino acids in complex mixtures. mdpi.com Deuterated amino acids, including those with a d5-phenyl group, are frequently used as internal standards in quantitative LC-MS analyses to improve accuracy and precision. researchgate.netmdpi.com
The isotopic distribution pattern in the mass spectrum provides a clear signature of the deuterated compound, allowing for the assessment of isotopic purity.
| Technique | Application for this compound | Key Information Provided |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | Molecular ion peak at m/z corresponding to C₈H₄D₅NO₂. scbt.com |
| Gas Chromatography-MS (GC-MS) | Analysis of volatile derivatives. | Shorter retention times for deuterated compounds compared to non-deuterated analogs. oup.comoup.com |
| Liquid Chromatography-MS/MS (LC-MS/MS) | Sensitive quantification and analysis in complex matrices. | Used as an internal standard for accurate quantification of non-deuterated analogs. researchgate.netmdpi.com |
Chromatographic Methods for Enantiomeric Purity and Separation (e.g., Chiral HPLC)
Chromatographic techniques are vital for separating components of a mixture and assessing the purity of a compound. For chiral molecules like this compound, chiral chromatography is particularly important for determining enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating enantiomers. nih.gov Various chiral selectors, such as those based on crown ethers or ligand exchange principles, have been successfully used for the chiral separation of phenylglycine. researchgate.netresearchgate.net For instance, ligand-exchange chromatography using a copper(II) complex can effectively resolve phenylglycine enantiomers. researchgate.net The use of a chiral column, such as a CHIROBIOTIC T, has also been demonstrated for the separation of amino acid enantiomers. sigmaaldrich.com These methods can be directly applied to this compound to ensure that it is the desired L-enantiomer and to quantify any presence of the D-enantiomer. The deuteration of the phenyl ring is not expected to significantly alter the chiral recognition mechanism, allowing for the use of established methods.
| Chromatographic Method | Principle | Application to this compound |
| Chiral HPLC | Separation of enantiomers based on differential interactions with a chiral stationary phase. nih.gov | Determination of the enantiomeric purity of this compound. |
| Ligand-Exchange Chromatography | Formation of diastereomeric metal complexes with a chiral selector. researchgate.net | Separation of L- and D-enantiomers. |
| Crown Ether-Based Chromatography | Enantioselective complex formation between the analyte and a chiral crown ether. researchgate.net | Resolution of phenylglycine enantiomers. |
Applications of L + 2 Phenylglycine D5 in Isotopic Labeling and Mechanistic Studies
Utilization as a Stable Isotope-Labeled Internal Standard for Quantitative Analysis
In quantitative analysis, particularly those employing mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is a gold-standard technique for achieving high accuracy and precision. L-(+)-2-Phenylglycine-d5 is chemically identical to its unlabeled counterpart but is heavier by five daltons. When a known amount of the deuterated standard is added to a sample at the beginning of the analytical process, it co-elutes with the natural analyte and experiences the same variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. researchgate.net By measuring the ratio of the mass spectrometric signal of the analyte to the known quantity of the SIL-IS, analysts can accurately determine the concentration of the target compound, effectively correcting for sample loss and matrix effects. researchgate.netnih.gov
Quantitative proteomics, the large-scale study of protein expression and dynamics, relies heavily on mass spectrometry. Stable isotope-labeled amino acids are fundamental to many quantitative proteomics workflows. sigmaaldrich.com this compound can be employed as an internal standard for the precise quantification of its unlabeled form or other structurally similar amino acids in complex biological matrices derived from protein hydrolysates. sigmaaldrich.commedchemexpress.com In methods like Stable Isotope Dilution Analysis (SIDA), the addition of this compound allows for the accurate measurement of specific amino acids, which can be crucial for understanding protein composition and post-translational modifications. scispace.com
The development of robust analytical methods is critical for clinical diagnostics and food safety. This compound and similar deuterated standards are integral to creating reliable quantification methods for amino acids and related metabolites in complex samples like human plasma, urine, and food products. nih.govmedchemexpress.commdpi.com For instance, in the development of a Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry (HILIC-MS/MS) method for profiling 48 endogenous amino acids in human plasma, isotopic internal standards were essential for calibration to ensure accuracy and reliability, as a true "blank" plasma matrix does not exist. nih.gov The use of these standards helps to compensate for the "matrix effect," where co-eluting substances from the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. researchgate.net The validation of such methods includes assessing linearity, limits of quantification (LOQ), precision, and accuracy, all of which are bolstered by the use of a proper internal standard. nih.gov
Table 1: Representative Method Validation Parameters for Amino Acid Analysis in Human Plasma Using an Isotopic Internal Standard Approach This table is illustrative, based on data for a multi-analyte panel that uses isotopic standards for quantification.
| Parameter | Result | Significance |
| Linearity (R²) | ≥ 0.99 | Indicates a strong correlation between detector response and analyte concentration across the calibrated range. nih.gov |
| Limit of Quantification (LOQ) | Analyte-dependent (e.g., 0.65 to 173.44 µM) | Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy. nih.gov |
| Precision (RSD) | Intra-day: 3.2% - 14.2% Inter-day: 2.0% - 13.6% | Measures the closeness of agreement between repeated measurements, indicating method reproducibility. nih.gov |
| Accuracy / Recovery | Compliant with guidelines | Shows how close the measured value is to the true value, often assessed by analyzing spiked samples. nih.gov |
Tracer Studies for Elucidating Biochemical and Metabolic Pathways in Non-Human Biological Systems
Isotopically labeled compounds like this compound are invaluable as tracers to map metabolic networks. glpbio.comcymitquimica.com When introduced into a biological system, the deuterated compound follows the same biochemical routes as its natural counterpart. By using mass spectrometry to detect the deuterium-labeled molecules and their downstream products, researchers can trace the transformations and fluxes through specific metabolic pathways.
This compound can be used to investigate the synthesis and degradation pathways of non-proteinogenic amino acids in various non-human organisms, such as bacteria. cymitquimica.com For example, L-phenylglycine is known to be synthesized from phenylpyruvate in organisms like Streptomyces pristinaespiralis. nih.gov By supplying a culture of such a microorganism with this compound, researchers could track its conversion into other metabolites, confirming pathway intermediates and identifying previously unknown biochemical transformations. This approach allows for the direct observation of molecular conversions within a living system.
While L-(+)-2-Phenylglycine is a non-proteinogenic amino acid and not typically incorporated into proteins, the principle of using labeled amino acids is central to studying protein dynamics. In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), organisms are grown in media where a specific natural amino acid is replaced by its heavy isotope-labeled version. sigmaaldrich.com This leads to the incorporation of the "heavy" amino acid into all newly synthesized proteins. By analyzing the ratio of heavy to light proteins over time using mass spectrometry, scientists can precisely measure the rates of protein synthesis, degradation (turnover), and transport. sigmaaldrich.comcore.ac.uk Although not directly incorporated, this compound can be used in related studies to trace the metabolic fate of amino acid precursors or to investigate the specificity of aminoacyl-tRNA synthetases.
Mechanistic Investigations in Organic Reactions Employing Deuterated Substrates
In physical organic chemistry, deuterated substrates are used to probe reaction mechanisms by investigating the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond in the rate-determining (slowest) step will proceed more slowly for the deuterated compound.
By comparing the reaction rate of L-(+)-2-Phenylglycine with that of this compound, chemists can determine if the cleavage of a C-H bond on the phenyl ring is involved in the rate-limiting step of the reaction. For example, in a study on a ruthenium-catalyzed C-H activation reaction, parallel experiments with a normal substrate and its D5-deuterated analogue yielded a KIE of 1.16. dicp.ac.cn This small KIE value indicated that the initial C-H bond activation was not the rate-determining step of the catalytic cycle. dicp.ac.cn Similarly, studies on other reactions have used deuterated glycine (B1666218) (glycine-d5) to measure secondary deuterium (B1214612) isotope effects, providing further insight into the transition state structure of the reaction mechanism. researchgate.net
Probing Reaction Kinetics and Mechanisms through Isotopic Effects
The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a molecule like this compound can significantly influence the rate of a chemical reaction if the bond to that atom is broken or altered in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides profound insights into the transition state of a reaction.
A notable example is the study of enzyme kinetics. Research on D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidation of D-amino acids, has utilized deuterated phenylglycine to understand its mechanism. nih.govd-nb.info Although these studies used D-phenylglycine deuterated at the alpha-carbon ([α-2H]phenylglycine) rather than the phenyl ring, the principles are directly transferable. In the reaction catalyzed by DAAO from Trigonopsis variabilis, a significant primary deuterium isotope effect of approximately 6 was observed for the substrate dehydrogenation step (k2). nih.govuni-konstanz.deresearchgate.netcapes.gov.br This large KIE indicates that the cleavage of the Cα-H bond is a key event in the rate-limiting step of the enzymatic reaction. nih.gov
The study further broke down the kinetic parameters:
The rate of the forward reaction (k2) for the non-deuterated [α-1H]phenylglycine was 28.8 s⁻¹, while for the deuterated [α-2H]phenylglycine, it was 4.6 s⁻¹. nih.gov
The rate of the reverse reaction (k-2) also showed a substantial isotope effect of about 4.7, with rates of 4.2 s⁻¹ and 0.9 s⁻¹ for the non-deuterated and deuterated substrates, respectively. nih.gov
These findings, combined with solvent isotope effects, suggested a highly concerted process with a symmetric transition state. nih.gov While this specific research focused on α-deuteration, using this compound would allow researchers to probe for secondary kinetic isotope effects or to investigate reactions where the phenyl ring itself is directly involved in the rate-determining step, providing a more complete picture of the reaction mechanism.
| Parameter | [α-1H]phenylglycine (s⁻¹) | [α-2H]phenylglycine (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Reference |
|---|---|---|---|---|
| k2 (Forward Reaction Rate) | 28.8 | 4.6 | ~6 | nih.gov |
| k-2 (Reverse Reaction Rate) | 4.2 | 0.9 | ~4.7 | nih.gov |
Studies on C-H Activation and Functionalization with Deuterated Phenylglycine Derivatives
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in synthetic organic chemistry. Phenylglycine derivatives are important structural motifs in many pharmaceutical products. mdpi.com The use of deuterated phenylglycine, such as this compound, is instrumental in mechanistic studies of C-H activation, helping to determine whether a specific C-H (or C-D) bond is cleaved during the reaction.
Palladium-catalyzed reactions are commonly employed for the C-H functionalization of amino acids. mdpi.comacs.orgresearchgate.net Research has shown that it is possible to regioselectively functionalize the ortho position of the phenyl ring in phenylglycine derivatives. mdpi.comsci-hub.se These processes often involve the formation of an organometallic intermediate, such as an orthopalladated complex. mdpi.comresearchgate.net In such studies, a kinetic isotope effect would be expected if this compound were used and the ortho C-D bond cleavage was part of the rate-determining step. The absence of a KIE would suggest that C-D bond cleavage occurs after the rate-limiting step or that a different step, such as the initial coordination of the metal, is rate-limiting.
Similarly, ruthenium csic.es and platinum akjournals.com complexes have been used to catalyze the functionalization and isotopic labeling of phenylglycine's aromatic ring. Studies using potassium tetrachloroplatinate(II) as a homogeneous catalyst demonstrated efficient deuterium exchange between phenylglycine and heavy water (D₂O), specifically targeting the aromatic hydrogens. akjournals.com The reaction proceeds via an electrophilic substitution mechanism, likely involving the formation of a π-complex between the platinum catalyst and the aromatic ring. akjournals.com Using this compound in the reverse reaction (H-D exchange) would allow for the precise study of the kinetics and regioselectivity of this C-H activation process.
The development of C-H functionalization protocols for α-phenylglycine includes arylation, iodination, acetoxylation, and olefination, which can proceed through different catalytic cycles like Pd(II)/Pd(IV) or Pd(II)/Pd(0). acs.org The ability to perform these transformations on enantiomerically pure starting materials is of high interest, though challenges such as racemization can occur during the reaction. mdpi.comresearchgate.net Mechanistic investigations using deuterated substrates like this compound are crucial for understanding and mitigating such side reactions, ultimately leading to more efficient and selective synthetic methods.
Role of L + 2 Phenylglycine and Its Deuterated Analogues in Chiral Research and Organic Synthesis
Design and Synthesis of Chiral Stationary Phases for Enantioseparations
Chiral stationary phases (CSPs) are fundamental to high-performance liquid chromatography (HPLC) for the separation of enantiomers. Phenylglycine derivatives are extensively used as chiral selectors in the design of these CSPs due to their inherent chirality and multiple interaction sites, which facilitate differential binding of enantiomers.
(R)-phenylglycinol-derived CSPs, for instance, have been successfully employed for the resolution of various racemic compounds. kisti.re.krnih.gov The chiral recognition mechanism often involves a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions between the CSP and the analyte. nih.gov Pirkle-type CSPs, which are π-acceptor phases, frequently incorporate 3,5-dinitrobenzoyl phenylglycine covalently bonded to a silica (B1680970) support. hplc.euregistech.com These are effective for separating a wide range of compounds that possess π-basic groups, such as aryl-substituted hydantoins and sulfoxides. registech.com Furthermore, macrocyclic glycopeptides like vancomycin, which contain phenylglycine moieties, are used as chiral selectors and are effective for separating amino acids and their derivatives. nih.govnih.govnih.gov
| Chiral Stationary Phase (CSP) Type | Common Phenylglycine Derivative Used | Primary Interaction Mechanisms | Typical Analytes Separated |
|---|---|---|---|
| Pirkle-type | (R) or (L)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π stacking, hydrogen bonding, dipole-dipole | Compounds with π-basic groups (e.g., aryl hydantoins, bi-β-naphthols) hplc.euregistech.com |
| Brush-type | (R)-Phenylglycinol derivatives | Hydrogen bonding, steric interactions | N-acylnaphthylalkylamines nih.gov |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin (contain phenylglycine units) | Inclusion complexation, hydrogen bonding, ionic interactions | Amino acids and derivatives, various drugs nih.gov |
Asymmetric Synthesis of Chiral Amino Acids and Related Derivatives
The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical and materials science. L-Phenylglycine and its derivatives are not only targets of asymmetric synthesis but are also employed as powerful chiral auxiliaries to control stereochemistry in the synthesis of other chiral molecules.
One prominent method is the Strecker synthesis, where a chiral amine, such as (R)-phenylglycine amide, is used as an auxiliary. acs.org This approach can be accompanied by a crystallization-induced asymmetric transformation, allowing for the isolation of a single diastereomer in high yield and purity, which can then be converted to the desired enantiomerically pure α-amino acid. acs.orgresearchgate.net Another strategy involves using chiral auxiliaries like (R)-phenylglycinol to stereoselectively synthesize L-α-amino acids. lookchem.com
The synthesis of L-(+)-2-Phenylglycine-d5 and other deuterated amino acids is achieved through specialized methods. rsc.org One approach involves the deuteration of a racemic mixture followed by kinetic resolution. For example, DL-phenylglycine can be heated in deuterium (B1214612) oxide (D₂O) with a catalyst like platinum oxide to produce DL-phenylglycine-d6. mdpi.com The resulting racemic deuterated amino acid can then be resolved into its constituent enantiomers using classical resolution techniques with a chiral resolving agent, such as (+)-tartaric acid, after esterification. mdpi.com The strategic placement of deuterium can enhance the pharmacokinetic properties of a drug by slowing its metabolism by Cytochrome P450 enzymes, a concept validated by the FDA-approved drug deutetrabenazine. mdpi.com
| Asymmetric Synthesis Method | Role of Phenylglycine Derivative | Key Features | Reference |
|---|---|---|---|
| Strecker Synthesis | Chiral Auxiliary ((R)-phenylglycine amide) | Accompanied by crystallization-induced asymmetric transformation, yielding high diastereomeric ratios (>99/1). | acs.org |
| Chiral Auxiliary Approach | Chiral Auxiliary ((R)-phenylglycinol) | Thermodynamically controlled stereoselective synthesis of L-α-amino acids via α-amino carbonitriles. | lookchem.com |
| Biocatalysis | Product | Whole-cell biocatalyst systems in E. coli convert L-phenylalanine to L-phenylglycine with high enantioselectivity. | nih.gov |
| Deuteration & Resolution | Target Molecule (L-Phenylglycine-d5) | Catalytic deuteration in D₂O followed by kinetic resolution of the racemic mixture. | mdpi.com |
Development of Optically Active Intermediates for Complex Molecule Construction
Enantiomerically pure L-phenylglycine serves as a vital optically active building block for the synthesis of numerous complex and biologically important molecules. semanticscholar.org It is a key component in the structures of various natural products and pharmaceuticals, including β-lactam antibiotics like penicillin, glycopeptide antibiotics, and the anticancer agent Taxol. nih.govnih.gov The incorporation of this non-proteinogenic amino acid often imparts unique structural constraints and biological activities to the final molecule. rsc.org
This compound functions as a specialized, isotopically labeled intermediate. Its use in the total synthesis of a complex molecule allows for the creation of a deuterated analogue of the final product. These deuterated molecules are invaluable for:
Metabolic Studies: Tracing the metabolic fate of a drug or natural product within a biological system using techniques like mass spectrometry.
Mechanistic Investigations: Probing reaction mechanisms where the phenyl group is involved.
Pharmacokinetic Modulation: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of this bond and potentially improving the drug's half-life. mdpi.com
The synthesis of these complex molecules often relies on robust peptide coupling methods or other carbon-carbon bond-forming reactions where the stereochemical integrity of the L-phenylglycine intermediate must be maintained, as racemization can be a challenge. rsc.org
Structure-Activity Relationship Studies of Phenylglycine Derivatives in Chemical Biology
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective drugs. Phenylglycine and its derivatives are frequently incorporated into peptides and small molecules to probe these relationships.
In glycopeptide antibiotics like ramoplanin, SAR studies have shown that substituting the 4-hydroxyphenylglycine (Hpg) residues with alanine (B10760859) can dramatically decrease antibacterial activity, highlighting the critical role of the phenylglycine moiety in the molecule's mechanism of action. rsc.org Similarly, in the antiviral peptide feglymycin, replacing D-phenylglycine residues with D-alanine significantly reduces its activity. rsc.org Phenylglycine derivatives have also been developed as potent and selective antagonists for metabotropic glutamate (B1630785) receptors, with SAR studies guiding the optimization of substituents on the phenyl ring to enhance potency. nih.gov
This compound is a sophisticated tool for advanced SAR studies. Its incorporation into a biologically active molecule allows researchers to investigate:
Kinetic Isotope Effects: Determining if the cleavage of a C-H bond on the phenyl ring is a rate-limiting step in a biological process, such as enzymatic degradation or receptor binding.
Metabolic Stability: Creating "heavy" versions of drugs to enhance their metabolic stability and improve their pharmacokinetic profiles. mdpi.com
Conformational Analysis: Using techniques like NMR to study subtle changes in the conformation and dynamics of a molecule upon deuteration, which can influence its interaction with a biological target.
These studies provide a deeper understanding of the molecular interactions that govern biological activity, facilitating the rational design of next-generation therapeutic agents. rsc.org
Emerging Research Frontiers and Future Directions
Integration of L-(+)-2-Phenylglycine-d5 in Multi-Omics Research Methodologies
Stable isotope-labeled amino acids (SILAAs) like this compound are indispensable tools in multi-omics research, including proteomics and metabolomics. chempep.com Their use allows for precise tracking and quantification of metabolic pathways and protein dynamics. chempep.com In proteomics, the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique utilizes heavy amino acids to metabolically label proteins. thermofisher.comwikipedia.org This enables the differentiation and relative quantification of protein abundance between different cell populations by mass spectrometry. wikipedia.org The incorporation of deuterated amino acids provides a distinct mass shift, facilitating the analysis of complex protein samples and the discovery of biomarkers. thermofisher.com
In metabolomics, targeted analysis of isotopically labeled amino acids and their derivatives helps researchers understand cellular metabolic flux and identify novel biomarkers for early disease detection. creative-proteomics.com For instance, multi-omics analysis has been employed to investigate the role of phenylalanine in hypoxia adaptation, revealing significant upregulation of phenylalanine-related metabolic pathways. researchgate.net The use of deuterated analogs like this compound in such studies can provide deeper insights into metabolic disruptions in various diseases. nih.gov
The integration of SILAAs with advanced analytical technologies like high-resolution mass spectrometry and NMR is expanding the horizons of biological system investigations. chempep.com These methods offer high sensitivity, accuracy, and reproducible quantification in complex biological samples. chempep.comcreative-proteomics.com
Advanced Computational Chemistry and Molecular Modeling Studies of Deuterated Phenylglycine Systems
Computational chemistry and molecular modeling are increasingly being used to understand the properties and interactions of deuterated compounds. researchgate.net Density Functional Theory (DFT) methods are employed to calculate the vibrational spectra and analyze the molecular properties of phenylglycine derivatives. researchgate.net These computational studies help in understanding intramolecular charge transfer, molecular stability, and chemical reactivity. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interaction of phenylglycine derivatives with biological targets, such as proteins. acs.orgmdpi-res.com For example, MD simulations have been used to study the complexes of meso-diaminopimelate dehydrogenase with D-phenylglycine, providing insights into the catalytic mechanism. acs.org Such computational approaches can predict the binding modes and affinities of deuterated ligands, aiding in the design of new therapeutic agents.
Furthermore, computational studies have been instrumental in understanding the mechanisms of palladium-catalyzed C-H activation and deuteration of phenylglycine derivatives. nih.gov These theoretical investigations complement experimental findings and provide a deeper understanding of the reaction pathways. nih.gov
Innovation in Biocatalytic Systems for Sustainable Production and Derivatization
The demand for enantiomerically pure deuterated amino acids has driven the development of innovative and sustainable biocatalytic production methods. nih.gov Biocatalysis offers significant advantages over traditional chemical synthesis, including high stereoselectivity, milder reaction conditions, and the use of environmentally friendly reagents like D₂O as the deuterium (B1214612) source. nih.govnih.gov
Pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes have emerged as versatile biocatalysts for the α-deuteration of amino acids. nih.govnih.gov For instance, an α-oxoamine synthase from saxitoxin (B1146349) biosynthesis has been repurposed to produce a range of α-deuterated amino acids and their esters with high site- and stereoselectivity. nih.govacs.org Similarly, a PLP-dependent Mannich cyclase, LolT, has demonstrated the ability to deuterate a diverse array of L-amino acids with exceptional efficiency and stereocontrol. nih.gov
Researchers are also exploring combined biocatalytic systems to overcome limitations such as the need for expensive co-factors. A novel H₂-driven biocatalytic platform has been developed for the incorporation of deuterium atoms, which can be combined with reductive amination enzymes to synthesize multiply isotopically labeled amino acids from inexpensive precursors. chemrxiv.orgchemrxiv.org Additionally, whole-cell biocatalyst systems are being engineered for the efficient synthesis of L-phenylglycine from precursors like L-phenylalanine, incorporating cofactor self-sufficient systems to improve production yields. nih.govnih.gov
| Biocatalytic System | Enzyme/Organism | Key Feature | Substrate Scope | Reference |
|---|---|---|---|---|
| α-oxoamine synthase (SxtA AONS) | Engineered enzyme | Site- and stereoselective α-deuteration using D₂O. | L-amino acids and a broad range of α-amino esters. | nih.govacs.org |
| PLP-dependent Mannich cyclase (LolT) | Engineered enzyme | Rapid and complete α-deuteration with exquisite stereoselectivity. | Diverse L-amino acids (basic, acidic, polar, nonpolar, aliphatic, aromatic). | nih.gov |
| H₂-driven biocatalytic platform | Combined enzyme system | Incorporation of ²H from ²H₂O, can be combined with reductive amination for multi-labeling. | Various amino acids. | chemrxiv.orgchemrxiv.org |
| Whole-cell biocatalyst | Engineered Escherichia coli | Cofactor self-sufficient system for L-phenylglycine synthesis. | L-phenylalanine. | nih.govnih.gov |
Exploration of Novel Analytical Platforms for Deuterated Chiral Molecules
The analysis of deuterated chiral molecules presents unique challenges due to the subtle differences between hydrogen and deuterium isotopes. marquette.edu This has spurred the exploration of novel analytical platforms with high resolution and sensitivity.
Molecular Rotational Resonance (MRR) spectroscopy has emerged as a powerful tool for the analysis of deuterated compounds. marquette.edursc.org MRR provides accurate measurement of site-specific deuteration levels and enantiopurity without the need for reference standards, simplifying the evaluation of deuteration chemistry. rsc.orgbrightspec.com This technique has been successfully used to determine the enantiomeric excess and absolute stereochemistry of chiral molecules containing deuterium. marquette.edu
Advanced Nuclear Magnetic Resonance (NMR) techniques are also being developed for the analysis of deuterated enantiomers. Two-dimensional (2D) NMR experiments, such as Quadrupole Order SpectroscopY (QUOSY) and deuterium-carbon correlation spectroscopy, are used to analyze the spectra of deuterated enantiomers in chiral liquid crystalline solvents. researchgate.netacs.org These methods help in the assignment of quadrupolar doublets and provide detailed structural information.
High-Performance Liquid Chromatography (HPLC) remains a crucial technique for the separation and analysis of phenylglycine and its derivatives. mtc-usa.com Chiral HPLC methods are specifically developed to determine the enantiomeric excess of these compounds with high accuracy. acs.orgnih.gov Furthermore, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) offers high specificity and sensitivity for the detection and quantification of amino acid derivatives in complex biological samples. nih.gov
| Analytical Platform | Key Application for Deuterated Chiral Molecules | Advantages | Reference |
|---|---|---|---|
| Molecular Rotational Resonance (MRR) Spectroscopy | Accurate measurement of site-specific deuteration and enantiopurity. | No need for reference standards, provides absolute stereochemistry. | marquette.edursc.orgbrightspec.com |
| 2D NMR Spectroscopy (e.g., Q-COSY) | Analysis of deuterated enantiomers in chiral liquid crystals. | Provides detailed structural information and assignment of spectral signals. | researchgate.netacs.org |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess. | High accuracy and established methodology. | acs.orgnih.gov |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Detection and quantification in complex biological samples. | High specificity, sensitivity, and reproducibility. | nih.gov |
Q & A
Q. What are the optimal reaction conditions for synthesizing L-(+)-2-Phenylglycine-d5?
The synthesis of this compound typically involves deuterium exchange using deuterated solvents (e.g., D₂O) or reagents under controlled conditions. Key parameters include:
- Temperature : Maintaining temperatures between 25–60°C to balance reaction kinetics and minimize side reactions.
- Solvent selection : Deuterated solvents like CD₃OD or DMF-d₇ enhance isotopic incorporation efficiency.
- Catalysts : Acidic or basic catalysts may accelerate deuterium exchange at the α-amino and carboxyl groups. Yield optimization requires monitoring via LC-MS to confirm isotopic purity (>95% deuterium incorporation) .
Q. How is this compound used to trace metabolic pathways in biological systems?
As a stable isotope-labeled compound, this compound serves as a tracer in metabolic studies. Methodological steps include:
- Isotopic labeling : Introduce the compound into cell cultures or model organisms.
- Mass spectrometry (MS) : Track deuterium-labeled metabolites (e.g., phenylglycine-derived intermediates) using high-resolution MS to resolve isotopic clusters.
- NMR spectroscopy : Detect deuterium-induced chemical shifts in downstream metabolites (e.g., ²H-NMR for positional labeling analysis). This approach elucidates phenylglycine incorporation into non-ribosomal peptides or antibiotic biosynthesis pathways .
Q. What analytical techniques validate the purity and isotopic enrichment of this compound?
- High-performance liquid chromatography (HPLC) : Assess chemical purity (>98%) using reverse-phase columns and UV detection at 254 nm.
- Isotope ratio mass spectrometry (IRMS) : Quantify deuterium enrichment by comparing natural abundance (0.015%) to synthesized samples.
- ¹H/²H NMR : Confirm deuterium substitution patterns (e.g., absence of proton signals at C-2 and adjacent positions) .
Advanced Research Questions
Q. How do deuterium isotope effects influence kinetic studies of this compound in enzymatic reactions?
Deuterium substitution alters reaction kinetics due to isotope effects (e.g., for C-H bond cleavage). Key considerations:
- Primary kinetic isotope effects (KIE) : Measure rate differences in enzyme-catalyzed reactions (e.g., transamination) using stopped-flow spectroscopy.
- Solvent masking : Use deuterated buffers to distinguish intrinsic isotope effects from solvent-derived artifacts.
- Computational modeling : Combine density functional theory (DFT) with experimental data to predict KIEs in complex enzymatic mechanisms .
Q. What challenges arise in interpreting NMR data for deuterated phenylglycine derivatives?
- Signal splitting : Deuterium decoupling may be required to simplify ¹H NMR spectra.
- Relaxation effects : Longer T₁ relaxation times for deuterated carbons can reduce sensitivity in ¹³C NMR.
- Stereochemical analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) to confirm retention of L-configuration post-deuteration. Cross-validation with X-ray crystallography or vibrational circular dichroism (VCD) is recommended .
Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS) for studying peptide conformation?
- Coupling optimization : Use HATU or PyBOP as coupling agents to mitigate steric hindrance from the phenyl group.
- Deuterium stability : Confirm deuterium retention under SPPS conditions (e.g., piperidine treatment during Fmoc deprotection) via MALDI-TOF MS.
- Conformational analysis : Compare deuterated vs. non-deuterated peptides via 2D NOESY to assess isotope-induced structural changes .
Q. What strategies address discrepancies in metabolic flux data when using this compound?
- Control experiments : Compare with non-deuterated analogs to isolate isotope-specific effects.
- Compartmental modeling : Adjust for isotopic dilution in subcellular compartments (e.g., mitochondrial vs. cytosolic pools).
- Multi-omics integration : Correlate flux data with transcriptomic/proteomic datasets to resolve pathway ambiguities .
Methodological Best Practices
Q. How to design experiments minimizing isotopic scrambling in deuterated phenylglycine derivatives?
- Low-temperature synthesis : Reduce thermal energy to prevent deuterium migration.
- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield reactive sites during deuteration.
- Post-synthesis analysis : Employ tandem MS (MS/MS) to detect scrambling artifacts (e.g., deuterium redistribution in CID fragments) .
Q. What computational tools predict the metabolic fate of this compound in complex biological networks?
- Isotopomer network analysis (INA) : Model carbon-deuterium labeling patterns using software like INCA or IsoSim.
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate enzyme-substrate interactions to predict deuterium retention in active sites.
- Machine learning : Train models on existing isotopic tracer datasets to predict novel metabolic nodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
